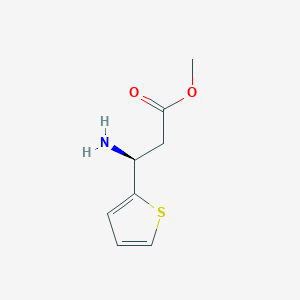

methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate

Description

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate (CAS: 1245606-69-2) is a chiral β-amino acid ester featuring a thiophene ring at the β-position. Its molecular formula is C₈H₁₂ClNO₂S (as a hydrochloride salt), with a molecular weight of 221.7 g/mol . The compound’s structure combines the rigidity of the thiophene heterocycle with the versatility of a β-amino acid ester, making it a valuable intermediate in pharmaceutical synthesis, particularly for antiviral agents and bioactive alkaloids .

Key features:

- Stereochemistry: The (3S) configuration ensures enantioselectivity in downstream applications.

- Functional Groups: The ester moiety enhances solubility, while the amino group allows for further derivatization.

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m0/s1 |

InChI Key |

AJNFOBUKNGRRKH-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CS1)N |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of (R)-2-Amino-3-(thiophen-2-yl)propanoic Acid

This method converts the carboxylic acid precursor into the methyl ester via acid-catalyzed esterification:

Reaction Scheme :

$$

\text{(R)-2-Amino-3-(thiophen-2-yl)propanoic acid} \xrightarrow[\text{MeOH, AcCl}]{\text{0°C, 15 min}} \text{Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate}

$$

- Reagents :

- (R)-2-Amino-3-(thiophen-2-yl)propanoic acid (2.0 g, 11.7 mmol)

- Acetyl chloride (4.15 mL, 58.5 mmol) in methanol (50 mL)

- Steps :

- Acetyl chloride is added dropwise to methanol at 0°C.

- The amino acid is introduced, and the mixture is stirred overnight.

- Solvent removal, dissolution in dichloromethane (DCM), washing with NaHCO₃(aq), drying (Na₂SO₄), and concentration yield the product.

Yield : 69% (1.5 g).

Characterization :

- LRMS (ESI) : m/z 186.1 [M+H]⁺ (calc. 185.4).

- Stereochemistry : The (2R) configuration of the starting amino acid is retained in the product.

Note : This method produces the (2R)-enantiomer. To obtain the (3S) isomer, either a resolving agent or an alternative stereoselective synthesis is required.

Comparison of Methods

| Parameter | Direct Esterification | Nitro Reduction Route |

|---|---|---|

| Starting Material | (R)-Amino acid | Thiophene-2-carbaldehyde |

| Steps | 1 | 4 |

| Yield | 69% | ~33% (intermediate step) |

| Stereochemical Control | Retained from precursor | Dependent on reduction step |

| Complexity | Low | High |

Stereochemical Considerations

- The target (3S) configuration may require:

- Use of a chiral catalyst during nitro reduction.

- Resolution of racemic mixtures (if generated).

- The direct method’s (2R) product suggests a potential discrepancy in reported configurations, necessitating re-evaluation of starting material chirality.

Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol, and the amino group can be protected or deprotected as needed.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving amino acid derivatives.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the amino and ester groups can form covalent bonds with active sites on proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Halogenated Derivatives: Chlorophenyl and dichlorophenyl analogs exhibit increased molecular weight and density due to halogen atoms. The 3,5-dichloro derivative (1.326 g/cm³) is denser than the monochloro analog (1.220 g/cm³) .

- Solubility : The 4-methoxyphenyl analog () likely has better aqueous solubility due to the polar methoxy group.

Mechanistic Insights :

- Thiophene’s bioisosteric role mimics phenyl groups while offering distinct electronic profiles, influencing binding kinetics and metabolic pathways .

Biological Activity

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate features a thiophene ring, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its potential as a bioactive molecule.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The thiophene moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves non-covalent bonding, such as hydrogen bonds, which can influence the compound's reactivity and binding affinity.

- Antimicrobial Activity : Preliminary studies suggest that methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antimicrobial Properties

Research indicates that methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate has shown effectiveness against certain bacterial strains. In vitro studies have demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

- : The compound could serve as a lead for developing new antibiotics.

-

Anti-inflammatory Study :

- Objective : To investigate the anti-inflammatory effects in vitro.

- Method : Cytokine assays were performed on macrophage cell lines treated with the compound.

- Results : A marked reduction in TNF-alpha and IL-6 production was noted.

- : Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate may offer therapeutic benefits in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What safety protocols are critical for handling halogenated analogs of this compound?

- Methodological Answer : Chlorinated or fluorinated derivatives require fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity. LC-MS/MS screens for reactive metabolites (e.g., epoxides) in hepatic microsome incubations. Dispose of waste via halogen-specific solvent trays to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.